ethyl 3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoate
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Overview
Description
Ethyl 3-[(5-acetamido-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate is an organic compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(5-acetamido-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate typically involves multiple steps. One common method starts with the preparation of 5-acetamido-1H-1,2,4-triazole, which is then reacted with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(5-acetamido-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Carboxylic acids and alcohols.
Scientific Research Applications
Ethyl 3-[(5-acetamido-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-[(5-acetamido-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The sulfur atom can also form covalent bonds with certain biomolecules, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate
- Ethyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate
- Ethyl 3-[(5-nitro-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate
Uniqueness
Ethyl 3-[(5-acetamido-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate is unique due to the presence of the acetamido group, which can enhance its binding affinity to biological targets and improve its solubility in organic solvents. This makes it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H14N4O3S |
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Molecular Weight |
258.30 g/mol |
IUPAC Name |
ethyl 3-[(5-acetamido-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate |
InChI |
InChI=1S/C9H14N4O3S/c1-3-16-7(15)4-5-17-9-11-8(12-13-9)10-6(2)14/h3-5H2,1-2H3,(H2,10,11,12,13,14) |
InChI Key |
NHFSPJKGKCWTCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCSC1=NNC(=N1)NC(=O)C |
Origin of Product |
United States |
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